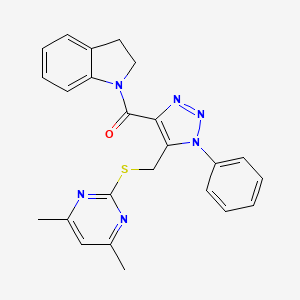

(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone

Description

The compound “(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone” features a hybrid structure combining a 1,2,3-triazole core linked via a thioether bridge to a 4,6-dimethylpyrimidine moiety, with an indolin-1-yl methanone substituent. The thioether linkage may enhance metabolic stability, while the indolinone group could contribute to target binding through hydrophobic or π-π interactions. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, ensuring precise determination of bond lengths and angles critical for activity .

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6OS/c1-16-14-17(2)26-24(25-16)32-15-21-22(27-28-30(21)19-9-4-3-5-10-19)23(31)29-13-12-18-8-6-7-11-20(18)29/h3-11,14H,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVXHUUPKZTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone , with a molecular formula of and a molecular weight of 442.5 g/mol, is a complex organic molecule that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound incorporates several functional groups that contribute to its biological activity:

- Triazole Ring : Known for its role in various pharmacological activities.

- Indole Moiety : Often associated with neuropharmacological effects.

- Pyrimidine and Thioether Components : These enhance the compound's reactivity and potential interactions with biological targets.

The biological activity of the compound is influenced by its structural features. Triazole derivatives have been shown to exhibit:

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.

- Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial activities.

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis, such as thymidylate synthase (TS), which is critical in cancer treatment.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant inhibition against cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound 12 | MCF-7 (Breast Cancer) | 2.52 | 4-fold inhibition compared to 5-fluorouracil |

| Compound 13 | HCT-116 (Colorectal Cancer) | 4.38 | Comparable to tamoxifen |

These results suggest that the synthesized compounds, including those related to our target compound, can effectively inhibit TS, leading to reduced DNA synthesis and cell proliferation .

Antimicrobial Properties

The potential antimicrobial activity of the compound can be inferred from its structural similarities to other triazole derivatives known for their efficacy against fungal infections. Predictive models suggest that it may possess similar bioactivity .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer properties. The results indicated that modifications in the triazole structure significantly impacted biological activity .

- Pharmacokinetic Studies : In silico studies indicated favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and bioavailability .

Comparison with Similar Compounds

Bioactivity and Functional Comparison

Anticancer Potential

highlights ferroptosis-inducing compounds (FINs) as promising anticancer agents. While the target compound’s activity remains unstudied, structural analogs with pyrimidine and triazole moieties (e.g., ’s compound, mass 531.3 Da) could act via similar mechanisms. The dimethylpyrimidine group may enhance cellular uptake, while the indolinone moiety might modulate redox homeostasis, a key factor in ferroptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.